6-(Naphthalen-2-yl)pyridazine-3-thiol

CAS No.: 1286714-43-9

Cat. No.: VC2837600

Molecular Formula: C14H10N2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286714-43-9 |

|---|---|

| Molecular Formula | C14H10N2S |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | 3-naphthalen-2-yl-1H-pyridazine-6-thione |

| Standard InChI | InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) |

| Standard InChI Key | DXYMSEYOCVHYCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 |

Introduction

Fundamental Properties and Structural Characteristics

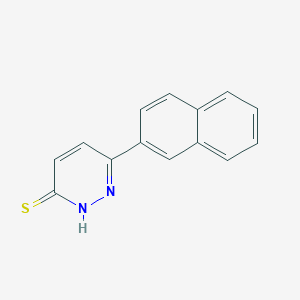

6-(Naphthalen-2-yl)pyridazine-3-thiol belongs to the class of pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular structure of this compound features a naphthalene moiety linked to a pyridazine ring, with a thiol group at position 3 of the pyridazine ring. This specific arrangement contributes to its distinct chemical behavior and reactivity patterns.

Basic Chemical Information

The compound exhibits specific chemical and physical properties that define its behavior in various environments and applications. These fundamental characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1286714-43-9 |

| Molecular Formula | C14H10N2S |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | 3-naphthalen-2-yl-1H-pyridazine-6-thione |

| Standard InChI | InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) |

| Standard InChIKey | DXYMSEYOCVHYCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 |

| PubChem Compound ID | 52903868 |

Table 1: Basic chemical information of 6-(Naphthalen-2-yl)pyridazine-3-thiol

Structural Features

The structural architecture of 6-(Naphthalen-2-yl)pyridazine-3-thiol consists of three key components: the pyridazine ring, the naphthalene moiety, and the thiol functional group. The pyridazine ring is characterized by two adjacent nitrogen atoms at positions 1 and 2, creating an electron-deficient system. This electron deficiency, particularly at positions 3 and 6, significantly influences the compound's reactivity and interaction potential .

Synthesis Methods and Approaches

The synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol involves multiple strategic steps, each requiring specific reaction conditions and considerations to ensure optimal yield and purity.

General Synthetic Route

The synthesis typically begins with the formation of the pyridazine ring scaffold, followed by strategic substitutions to introduce the naphthalene and thiol groups at their respective positions. This multi-step process requires careful control of reaction parameters to achieve the desired product with high efficiency.

Reaction Conditions and Considerations

Successful synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol demands attention to several critical factors:

-

Temperature control: Maintaining precise temperature ranges during various reaction stages is essential to promote desired transformations while minimizing side reactions that could reduce yield and complicate purification.

-

Solvent selection: The choice of solvent system significantly impacts reaction efficiency and product purity. Different steps in the synthetic route may require different solvent environments to optimize reaction outcomes.

-

Inert atmosphere: Conducting sensitive reactions under an inert gas such as nitrogen or argon prevents unwanted oxidation or hydrolysis, particularly important when dealing with the thiol functionality.

-

Purification techniques: Strategic purification approaches, including chromatography and recrystallization, are necessary to isolate the target compound with high purity from reaction mixtures.

Comparative Analysis with Related Compounds

To better understand the significance and potential applications of 6-(Naphthalen-2-yl)pyridazine-3-thiol, it is valuable to examine its properties in comparison to related pyridazine derivatives.

Pyridazine Scaffold Properties

The pyridazine heterocycle represents an important scaffold in medicinal chemistry, offering unique physicochemical properties that can be advantageous in drug design. The pyridazine ring possesses a high dipole moment that contributes to reduced lipophilicity, potentially enhancing aqueous solubility of compounds incorporating this scaffold .

Studies have demonstrated that C-3-substituted pyridazine rings offer an optimal compromise of drug developability parameters. When compared to benzene rings, pyridazines typically show a significant reduction in Log D values (approximately 2.17 units lower), resulting in enhanced aqueous solubility and reduced binding to human serum albumin (HSA) .

Biological Activity Comparison

Other pyridazine derivatives, particularly 3,6-disubstituted variants, have demonstrated promising biological activities that may provide insights into potential applications for 6-(Naphthalen-2-yl)pyridazine-3-thiol. Some pyridazine-containing compounds have shown notable anticancer properties along with favorable drug-likeness characteristics.

Additionally, pyridazines generally exhibit lower inhibitory effects on cytochrome P450 enzymes compared to other heterocycles like pyridine, despite their potential to coordinate with metal ions. This property could be advantageous in developing compounds with reduced potential for drug-drug interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume